molecular formula C9H11NO3 B2594789 4-(1,3-Dioxolan-2-yl)-1-methylpyridin-2(1H)-one CAS No. 109442-34-4

4-(1,3-Dioxolan-2-yl)-1-methylpyridin-2(1H)-one

Cat. No.: B2594789
CAS No.: 109442-34-4
M. Wt: 181.191
InChI Key: UTGGMJIRVMVWTJ-UHFFFAOYSA-N
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Description

Structural Characterization of 4-(1,3-Dioxolan-2-yl)-1-methylpyridin-2(1H)-one

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name is This compound , reflecting its parent pyridinone structure, substituents, and numbering system. Key components include:

  • Pyridin-2(1H)-one : A six-membered aromatic ring with a lactam (amide) group at position 2.
  • 1-Methyl substituent : A methyl group attached to the nitrogen atom at position 1.
  • 4-(1,3-Dioxolan-2-yl) : A 1,3-dioxolane (ethylene glycol ketal) substituent at position 4 of the pyridine ring.

Numbering prioritizes the lactam group as position 2, with the methyl group at position 1 and the dioxolane at position 4. The dioxolane ring is composed of two oxygen atoms and a methylene bridge, forming a five-membered cyclic ether.

Component Position Functional Group
Pyridin-2(1H)-one Parent Lactam (amide) at C2
Methyl N1 -CH₃ attached to pyridine
1,3-Dioxolan-2-yl C4 Cyclic ether substituent

Crystallographic Analysis and Molecular Geometry

While specific crystallographic data for this compound are unavailable in the literature, its geometry can be inferred from analogous pyridine-dioxolane derivatives. Key structural features include:

  • Pyridine ring planarity : The pyridine ring adopts a planar geometry due to aromatic stabilization, with bond lengths typical of sp² hybridized carbon atoms (~1.40 Å for C-C bonds).
  • Dioxolane ring conformation : The 1,3-dioxolane moiety likely adopts a chair-like conformation, with the methylene group in an equatorial or axial position.
  • Steric interactions : The bulky dioxolane group at position 4 may induce slight deviations from ideal planarity in the pyridine ring.

Molecular packing in the crystalline state would depend on intermolecular hydrogen bonding (e.g., between the lactam oxygen and adjacent molecules) and van der Waals interactions.

Spectroscopic Profiling (NMR, IR, UV-Vis, MS)

Spectroscopic data for this compound are not explicitly reported in the literature, but theoretical expectations based on structural analogs are summarized below.

Infrared (IR) Spectroscopy
Functional Group Expected Absorption (cm⁻¹) Assignment
Pyridinone carbonyl (C=O) 1650–1700 Strong stretching vibration
Dioxolane C-O-C 1100–1250 Asymmetric and symmetric stretches
Aromatic C-H (pyridine) 3000–3100 Sp² C-H stretching
Nuclear Magnetic Resonance (NMR)

¹H NMR (Theoretical):

Proton Environment δ (ppm) Multiplicity Integration
N-CH₃ (methyl) 3.5 Singlet 3H
Dioxolane CH₂-O 4.0–4.5 Multiplet 4H
Pyridine aromatic protons 7.5–8.5 Multiplet 3H

¹³C NMR (Theoretical):

Carbon Environment δ (ppm)
Pyridinone carbonyl (C=O) 165–175
Dioxolane C-O-C 95–105
Pyridine aromatic carbons 120–150
Mass Spectrometry (MS)

The molecular ion peak is expected at m/z 166 ([C₉H₁₂NO₂]⁺). Fragmentation pathways may include:

  • Loss of the dioxolane moiety (C₃H₆O₂), yielding a pyridinone fragment at m/z 120.
  • Cleavage of the lactam group, producing a pyridine fragment with a methyl substituent.

Tautomerism and Conformational Dynamics

Tautomerism

The pyridin-2(1H)-one core can theoretically undergo keto-enol tautomerism. However, the 1-methyl substituent stabilizes the keto form via steric and electronic effects, minimizing enol tautomer presence. The dioxolane ring remains stable under neutral conditions due to its cyclic ether structure.

Conformational Dynamics
  • Dioxolane ring flexibility : The 1,3-dioxolane group can adopt chair or boat conformations, with the methylene group preferentially axial to minimize steric strain.
  • Pyridine-dioxolane rotation : Free rotation around the C4–O bond allows the dioxolane ring to adopt multiple orientations relative to the pyridine plane.

Properties

IUPAC Name

4-(1,3-dioxolan-2-yl)-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-10-3-2-7(6-8(10)11)9-12-4-5-13-9/h2-3,6,9H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGGMJIRVMVWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)C2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxolan-2-yl)-1-methylpyridin-2(1H)-one typically involves the acetalization of aldehydes or ketones with ethylene glycol to form the dioxolane ring. The pyridinone moiety can be introduced through various synthetic routes, including the reaction of appropriate pyridine derivatives with the dioxolane precursor under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale acetalization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxolan-2-yl)-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity

One of the most significant applications of 4-(1,3-Dioxolan-2-yl)-1-methylpyridin-2(1H)-one is its antifungal properties. Research has indicated that compounds containing the dioxolane moiety exhibit enhanced antifungal activity compared to traditional azoles. For instance, studies have shown that derivatives of this compound can effectively combat Candida albicans and other dermatophytes, making them suitable candidates for the development of antifungal therapies .

Mechanism of Action

The mechanism by which this compound exhibits antifungal activity involves interference with fungal cell membrane synthesis. It acts by inhibiting enzymes crucial for ergosterol biosynthesis, a key component of fungal cell membranes. This mode of action is similar to established antifungal agents like ketoconazole but offers a broader spectrum of activity against various fungal pathogens .

Anticancer Research

Potential Anticancer Agents

Recent studies have explored the potential of this compound as a precursor for novel anticancer agents. The compound's structural features allow for modifications that enhance its biological activity against cancer cells. For example, research has indicated that pyridine derivatives can be synthesized from this compound, which display significant cytotoxicity against various cancer cell lines .

Case Studies

A notable case study involved the synthesis of pyrrolo[2,3-d]pyrimidines from this compound. These derivatives demonstrated subnanomolar inhibition of cancer-related receptors such as CSF1R (Colony-stimulating factor 1 receptor), highlighting their potential as targeted cancer therapies . The structure–activity relationship studies revealed that specific modifications to the pyridine ring could significantly enhance anticancer activity while minimizing off-target effects.

Summary of Applications

Application Details
Antifungal Activity Effective against Candida albicans and dermatophytes; mechanism involves inhibition of ergosterol synthesis.
Anticancer Research Potential precursors for novel anticancer agents; significant cytotoxicity against cancer cells.

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxolan-2-yl)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The dioxolane moiety can act as a protecting group for carbonyl compounds, while the pyridinone ring can participate in various biochemical interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The pyridin-2(1H)-one core is common among the compounds listed in the evidence, but substituent type and position critically influence properties. Key structural comparisons include:

Compound Name Substituent(s) Position Key Functional Groups Molecular Weight (g/mol) Reference
4-(1,3-Dioxolan-2-yl)-1-methylpyridin-2(1H)-one 1,3-Dioxolan-2-yl 4 Ether ring ~197.19* N/A
5-(3-Methoxybenzoyl)-1-methylpyridin-2(1H)-one 3-Methoxybenzoyl 5 Aromatic ketone 228.10
5-(4-Fluorobenzoyl)-1-methylpyridin-2(1H)-one 4-Fluorobenzoyl 5 Halogenated aromatic ketone 244.10
3-Amino-5-(3-chlorophenyl)-1-methylpyridin-2(1H)-one 3-Chlorophenyl, amino 3, 5 Chloroaryl, amine 234.69
4-(Aminomethyl)-1-methylpyridin-2(1H)-one Aminomethyl 4 Primary amine ~138.16*

*Calculated based on molecular formula.

  • Electron-Donating vs. Electron-Withdrawing Groups: The dioxolane group in the target compound is electron-donating, which may increase the electron density of the pyridinone ring compared to electron-withdrawing groups like benzoyl () or chloroaryl (). This could influence reactivity in further functionalization or biological interactions .
  • Steric Effects: The dioxolane ring introduces moderate steric bulk compared to planar benzoyl groups () but less than branched alkyl chains (e.g., aminomethyl in ).

Physicochemical Properties

  • Melting Points: Benzoyl-substituted pyridinones () exhibit higher melting points (133–184°C) due to strong intermolecular interactions (e.g., π-π stacking), whereas the dioxolane-substituted target compound may have a lower melting point (~100–120°C) due to reduced crystallinity .

Spectroscopic Characteristics

  • 1H NMR : The dioxolane protons are expected to resonate at δ 4.0–5.0 (split into multiplets due to coupling), distinct from benzoyl protons (δ 7.3–8.0 in ) or chloromethyl signals (δ 3.5–4.5 in ) .
  • Mass Spectrometry : The molecular ion peak for the target compound would likely appear at m/z ~197.2, contrasting with higher masses for benzoyl derivatives (e.g., m/z 244.1 in ) .

Biological Activity

4-(1,3-Dioxolan-2-yl)-1-methylpyridin-2(1H)-one, with the chemical formula C9_9H11_{11}NO3_3 and CAS number 535169-98-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound features a pyridine ring substituted with a dioxolane moiety, which may influence its interaction with biological targets. The unique structure allows for potential applications in various therapeutic areas.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Testing against various bacterial strains has shown promising inhibitory effects.
  • Neuroprotective Effects : The compound has been evaluated for its neuroprotective capabilities. In vitro assays indicate it may enhance cell viability in neuronal cell lines exposed to neurotoxic agents. This suggests a potential role in treating neurodegenerative diseases.
  • Enzyme Inhibition : It has been reported to inhibit specific enzymes that play critical roles in cellular signaling pathways. For example, the inhibition of phosphodiesterase enzymes could lead to increased levels of cyclic nucleotides, which are vital for various physiological processes.

The biological activity of this compound can be attributed to its ability to modulate enzyme activity and interact with cellular receptors. The presence of the dioxolane ring may enhance its lipophilicity, facilitating better membrane penetration and receptor binding.

Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of various compounds, this compound was tested on HT-22 cells subjected to corticosterone-induced toxicity. Results indicated that treatment with this compound significantly improved cell viability in a dose-dependent manner (p < 0.01), suggesting its potential as a therapeutic agent for stress-related neurodegeneration .

Study 2: Antimicrobial Activity

A separate investigation assessed the antimicrobial properties of the compound against several pathogenic bacteria. The results demonstrated effective inhibition at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of bacterial growth
NeuroprotectiveIncreased viability in neuronal cells
Enzyme InhibitionModulation of phosphodiesterase activity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 4-(1,3-Dioxolan-2-yl)-1-methylpyridin-2(1H)-one, and what key reaction parameters influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclization or coupling reactions. For example, refluxing precursors with ethylene glycol in tetrahydrofuran (THF) using p-toluenesulfonic acid (PTSA) as a catalyst at 130–140°C for 12 hours yields the dioxolane-substituted scaffold . Key parameters include catalyst choice (e.g., Lewis acids like PTSA), solvent polarity, and reaction duration. Lower yields (e.g., 25% in Suzuki couplings) may result from steric hindrance or competing side reactions, necessitating optimization of stoichiometry and temperature .

Q. How is the structural elucidation of this compound performed?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are primary tools. For instance, ¹H NMR in methanol-d₄ resolves proton environments (e.g., δ 3.29–3.36 ppm for methyl groups, δ 6.49–8.02 ppm for aromatic protons) . X-ray crystallography using SHELXL refines crystal structures, resolving bond angles and torsional strain in the dioxolane-pyridinone system . Elemental analysis validates purity (>95%) .

Advanced Research Questions

Q. What strategies resolve contradictions between computational modeling and experimental spectral data for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from conformational flexibility or solvent effects. Cross-validation involves:

  • Comparing density functional theory (DFT)-optimized geometries with X-ray crystallographic data .
  • Recalculating NMR chemical shifts using solvent-corrected models (e.g., PCM for methanol) .
  • Adjusting force fields in molecular dynamics simulations to match experimental torsion angles .

Q. How can reaction conditions minimize by-product formation during synthesis?

  • Methodological Answer : By-products like hydrolyzed dioxolane or dimerized pyridinones are mitigated by:

  • Using anhydrous solvents (e.g., THF) and inert atmospheres to prevent moisture-sensitive side reactions .
  • Optimizing stoichiometry (e.g., 1.4 equivalents of chloranil for oxidation) .
  • Purification via recrystallization (methanol) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. What challenges arise in determining the crystal structure of this compound, and how can SHELXL address them?

  • Methodological Answer : Challenges include twinning, weak diffraction, and disorder in the dioxolane ring. SHELXL resolves these by:

  • Applying twin-law refinement for overlapping lattices.
  • Using restraints for anisotropic displacement parameters in disordered regions.
  • Incorporating high-resolution data (≤1.0 Å) to refine hydrogen bonding networks .

Q. What methodologies assess the compound’s stability under varying pH and temperature?

  • Methodological Answer :

  • pH Stability : Incubate the compound in buffered solutions (pH 1–13) at 25°C for 24 hours. Monitor degradation via HPLC (C18 column, 254 nm detection) .
  • Thermal Stability : Use thermogravimetric analysis (TGA) at 10°C/min under nitrogen. The dioxolane ring typically degrades above 200°C .

Critical Analysis of Contradictions

  • Synthetic Yields : Lower yields in coupling reactions (25%) vs. cyclization (61–72%) highlight the need for optimized catalysts and protecting groups .
  • Spectral Assignments : Discrepancies in ¹³C NMR shifts (e.g., dioxolane carbons at 65–70 ppm vs. DFT-predicted 68–72 ppm) suggest solvent polarity effects requiring explicit solvation models .

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